molecular formula C15H16N4O2 B14167624 N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline CAS No. 4313-13-7

N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline

Cat. No.: B14167624
CAS No.: 4313-13-7
M. Wt: 284.31 g/mol
InChI Key: YGMSETFPVMNTRG-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline: is an organic compound with the molecular formula C15H16N4O2. It is characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to an aniline derivative. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diazotization Reaction: The synthesis of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline typically begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N,2-trimethylaniline in an alkaline medium to form the desired azo compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo reduction reactions, especially at the nitro group, to form corresponding amines.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.

Major Products Formed:

    Reduction: Formation of N,N,2-trimethyl-4-[(4-aminophenyl)diazenyl]aniline.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a dye intermediate in the synthesis of various azo dyes.
  • Employed in the study of azo coupling reactions and their mechanisms.

Biology:

  • Utilized in staining techniques for biological specimens due to its vibrant color.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used in the textile industry for dyeing fabrics.
  • Employed in the production of colored plastics and inks.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound.

Molecular Targets and Pathways:

  • The azo group can interact with nucleophiles, leading to the formation of new bonds.
  • The nitrophenyl group can influence the electronic properties of the compound, making it suitable for various chemical reactions.

Comparison with Similar Compounds

  • N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N,2-trimethyl-4-[(4-chlorophenyl)diazenyl]aniline

Uniqueness:

  • The presence of the 2-trimethyl group in N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline provides unique steric and electronic properties, making it distinct from other similar compounds.
  • The specific arrangement of functional groups in this compound allows for unique reactivity patterns and applications in various fields.

Properties

CAS No.

4313-13-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3

InChI Key

YGMSETFPVMNTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C

Origin of Product

United States

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